molecular formula C25H47NO8 B1232666 Carboprost trometamol

Carboprost trometamol

Cat. No. B1232666
M. Wt: 489.6 g/mol
InChI Key: UMMADZJLZAPZAW-QFXCEMDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboprost Tromethamine is the tromethamine salt of the (15S)-15 methyl analogue of naturally occurring prostaglandin F2 alpha (PGF2 alpha) with oxytocic activity. Mimicking endogenous PGF2 alpha, carboprost activates prostaglandin F receptor, a G-protein coupled receptor, on smooth muscle cells, thereby resulting in smooth muscle contractions. When administered intramuscularly on gravid subjects, this agent induces myometrium contractions, thereby initiating luteolysis and consequently parturition. Furthermore, carboprost's action on vascular smooth muscle and gastrointestinal tract sphincters leads to raised blood pressure and induces vomiting or diarrhea, respectively.

properties

Product Name

Carboprost trometamol

Molecular Formula

C25H47NO8

Molecular Weight

489.6 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1S,3S,5R)-3,5-dihydroxy-2-[(Z,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/b7-5+,14-12-;/t16-,17?,18+,19-,21-;/m0./s1

InChI Key

UMMADZJLZAPZAW-QFXCEMDRSA-N

Isomeric SMILES

CCCCC[C@@](C)(/C=C\C1[C@H](C[C@H]([C@H]1C/C=C/CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Pictograms

Health Hazard

synonyms

15-methylprostaglandin F2alpha-tromethamine
carboprost trometamol
carboprost tromethamine
Hemabate
Prostin M-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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